2-Ethyl-4-methylphenyl 4-methylbenzoate
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Overview
Description
2-Ethyl-4-methylphenyl 4-methylbenzoate is an organic compound that belongs to the ester family. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is characterized by its unique structure, which includes an ethyl group and a methyl group attached to a phenyl ring, and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-methylphenyl 4-methylbenzoate typically involves the esterification of 2-Ethyl-4-methylphenol with 4-Methylbenzoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-4-methylphenyl 4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: 2-Ethyl-4-methylbenzoic acid and 4-Methylbenzoic acid.
Reduction: 2-Ethyl-4-methylphenyl methanol.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-Ethyl-4-methylphenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 2-Ethyl-4-methylphenyl 4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological pathways. The aromatic ring can participate in π-π interactions with proteins, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methylphenyl benzoate
- 2-Ethylphenyl benzoate
- 4-Methylbenzoic acid
Uniqueness
2-Ethyl-4-methylphenyl 4-methylbenzoate is unique due to the presence of both an ethyl and a methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
93575-44-1 |
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Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
(2-ethyl-4-methylphenyl) 4-methylbenzoate |
InChI |
InChI=1S/C17H18O2/c1-4-14-11-13(3)7-10-16(14)19-17(18)15-8-5-12(2)6-9-15/h5-11H,4H2,1-3H3 |
InChI Key |
KAVDRCNPTCWNRU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)C)OC(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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